molecular formula C21H28N2O2 B11111546 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol

Cat. No.: B11111546
M. Wt: 340.5 g/mol
InChI Key: GIWYHGDLTUSFSJ-UHFFFAOYSA-N
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Description

2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating various neurological and psychiatric conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a 2,5-dimethylphenyl group and a 3-methoxyphenyl group may result in unique interactions with molecular targets, leading to different therapeutic effects and side effect profiles .

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C21H28N2O2/c1-16-7-8-17(2)20(13-16)23-11-9-22(10-12-23)15-21(24)18-5-4-6-19(14-18)25-3/h4-8,13-14,21,24H,9-12,15H2,1-3H3

InChI Key

GIWYHGDLTUSFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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